molecular formula C20H18O5 B11049367 4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole

4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole

Cat. No.: B11049367
M. Wt: 338.4 g/mol
InChI Key: OPFXIUPORPSIOK-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a naphtho-dioxole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxy-substituted phenols with naphthoquinones under acidic conditions, followed by cyclization to form the dioxole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthoquinone core can be reduced to hydroquinone derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Share the dioxole ring structure but differ in the substitution pattern.

    Naphthoquinones: Similar core structure but lack the dioxole ring.

    Methoxy-substituted phenols: Similar functional groups but different core structures.

Uniqueness

4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole is unique due to its combination of methoxy groups and the naphtho-dioxole framework, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

4,5-dimethoxy-9-(4-methoxyphenyl)benzo[g][1,3]benzodioxole

InChI

InChI=1S/C20H18O5/c1-21-13-9-7-12(8-10-13)14-5-4-6-15-16(14)18-20(25-11-24-18)19(23-3)17(15)22-2/h4-10H,11H2,1-3H3

InChI Key

OPFXIUPORPSIOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

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